(5-cyclopropyl-1H-pyrazol-3-yl)methanamine
Overview
Description
(5-Cyclopropyl-1H-pyrazol-3-yl)methanamine is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopropyl group and a methanamine group
Mechanism of Action
Target of Action
The primary target of (5-cyclopropyl-1H-pyrazol-3-yl)methanamine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its activity is necessary for cells to progress from the G1 phase to the S phase .
Mode of Action
This inhibition could lead to a halt in the cell cycle progression, preventing cells from moving from the G1 phase to the S phase .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . This can lead to a decrease in cell proliferation and could potentially induce cell death . The downstream effects of this action are still under investigation.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of CDK2 . This can lead to a decrease in cell proliferation, potentially inducing cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target .
Biochemical Analysis
Biochemical Properties
(5-cyclopropyl-1H-pyrazol-3-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with serine/threonine-protein kinases, which are involved in the control of the cell cycle and essential for meiosis . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their catalytic activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of calcium/calmodulin-dependent protein kinases, which play a crucial role in dendritic spine and synapse formation . This compound can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it has been found to bind to the active sites of certain enzymes, inhibiting their activity and thereby affecting downstream biochemical pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects. For example, high doses of this compound have been associated with increased cellular stress and potential cytotoxicity . Threshold effects have also been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of enzymes involved in nitrogen metabolism, leading to changes in the levels of specific metabolites . These interactions can have downstream effects on overall cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For example, it has been observed to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its distribution and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been found to localize in the nucleus, where it can interact with nuclear proteins and influence gene expression . Additionally, it may be targeted to other organelles, such as mitochondria, where it can affect cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-cyclopropyl-1H-pyrazol-3-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding oxides or hydroxylated derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products:
Oxidation: Hydroxylated pyrazole derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted pyrazole derivatives with different functional groups replacing the methanamine group.
Scientific Research Applications
(5-Cyclopropyl-1H-pyrazol-3-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Comparison with Similar Compounds
(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanamine: Similar structure but with a methyl group instead of a hydrogen on the pyrazole ring.
(5-Cyclopropyl-1H-pyrazol-3-yl)ethanamine: Similar structure but with an ethanamine group instead of a methanamine group.
Uniqueness: (5-Cyclopropyl-1H-pyrazol-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3-cyclopropyl-1H-pyrazol-5-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-4-6-3-7(10-9-6)5-1-2-5/h3,5H,1-2,4,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZWOJBTQUEVIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424491 | |
Record name | 1-(3-Cyclopropyl-1H-pyrazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518064-13-6 | |
Record name | 1-(3-Cyclopropyl-1H-pyrazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-cyclopropyl-1H-pyrazol-5-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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